Unii-Q8MI0X869M
Description
“Unii-Q8MI0X869M” is also known as RG-7112, an MDM2 inhibitor . It is a potent, orally bioavailable compound that displays antineoplastic activity . RG-7112 binds to MDM2, thereby preventing the binding of the MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . It binds MDM2 with a K_D of 10.7 nM and blocks the p53-MDM2 interaction with an IC_50 of 18 nM in HTRF assays .
Scientific Research Applications
Nanoparticle Synthesis : Cushing, Kolesnichenko, and O'Connor (2004) discuss the development of novel materials, including inorganic nanoparticles, which could be related to the applications of specific compounds like Unii-Q8MI0X869M (Cushing, Kolesnichenko, & O'Connor, 2004).
Research to Innovation Translation : Giordan, Shartrand, Steig, and Weilerstein (2011) describe educational programs aimed at helping academic researchers translate their scientific findings into practical innovations, which might be relevant in the context of applying findings related to Unii-Q8MI0X869M (Giordan, Shartrand, Steig, & Weilerstein, 2011).
University Nanosat Program : Hunyadi, Ganley, Peffer, and Kumashiro (2004) discuss a student satellite program focusing on the integration of academic and government resources for technology advancement, potentially relevant to the research applications of specific compounds (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Collaborative Environments for Scientific Research : Şahin, Weihrauch, Dimov, and Alexandrov (2009) talk about the importance of collaborative environments for large scientific applications, which might be relevant for research on specific compounds like Unii-Q8MI0X869M (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
properties
IUPAC Name |
[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKPEROWUKSBK-QPPIDDCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240182 | |
Record name | RO-5045337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((4S,5R)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazol-1-yl)(4-(3-(methylsulfonyl)propyl)piperazin-1-yl)methanone | |
CAS RN |
939981-39-2 | |
Record name | RO-5045337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-5045337 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RO-5045337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-5045337 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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